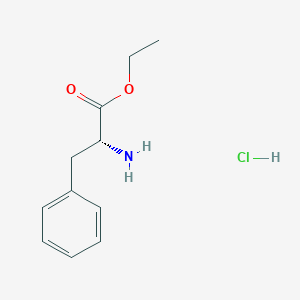
2-(Benzylamino)-2-(p-tolyl)acetonitrile
Vue d'ensemble
Description
2-(Benzylamino)-2-(p-tolyl)acetonitrile, also known as BAPT, is an organic compound belonging to the family of acetonitriles. It is a colorless liquid with a melting point of -4°C and boiling point of 130°C. It is soluble in water and alcohols and is used in a variety of scientific applications. BAPT is a versatile compound that can be used as a starting material in a variety of organic syntheses and can also be used as a reagent for the synthesis of different compounds.
Applications De Recherche Scientifique
Basicity in Acetonitrile
A spectrophotometric basicity scale in acetonitrile was created, involving compounds such as benzylamine and substituted benzimidazoles, indicating the relevance of 2-(Benzylamino)-2-(p-tolyl)acetonitrile in understanding basicity in organic solvents (Kaljurand et al., 2000).
Synthesis of Thiazoles and Selenazoles
A synthesis method for 2-amino- or 2-(arylamino) thiazoles was developed, which may be relevant to 2-(Benzylamino)-2-(p-tolyl)acetonitrile due to the involvement of arylamino compounds (Moriarty et al., 1992).
Cationic Arylation Reactions
Research on cationic arylation of substituted benzenes, which includes compounds similar to 2-(Benzylamino)-2-(p-tolyl)acetonitrile, suggests potential applications in developing electrophilic aromatic substitution reactions (Kamigata et al., 1972).
Synthesis of α-Substituted Amino Acids
The title compound's derivatives may be used in synthesizing α-substituted α- and β-amino acids, indicating its potential in peptide synthesis (Dauban & Dodd, 1998).
Synthesis of Benzylamino Coumarin Derivatives
A study showcased the use of compounds similar to 2-(Benzylamino)-2-(p-tolyl)acetonitrile in the synthesis of benzylamino coumarin derivatives, highlighting its potential in creating biologically active compounds (Ghafuri et al., 2014).
Anodic Bromination in Organic Chemistry
Research on the anodic bromination of aromatic compounds in acetonitrile, which may include structures similar to 2-(Benzylamino)-2-(p-tolyl)acetonitrile, suggests applications in electrosynthesis (Casalbore et al., 1977).
Metal Complex Formation
The compound's derivatives could potentially form metal complexes, as demonstrated in a study of similar nitrile compounds (العامري & Meteab, 2015).
Aldehyde Characterization
1,2-Bis(p-tolylamino)ethane, a related compound, was used for the characterization of aldehydes, indicating potential analytical applications (Tu, 1961).
Propriétés
IUPAC Name |
2-(benzylamino)-2-(4-methylphenyl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2/c1-13-7-9-15(10-8-13)16(11-17)18-12-14-5-3-2-4-6-14/h2-10,16,18H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNOCPOYOYLZFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C#N)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzylamino)-2-(p-tolyl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3037804.png)


![2-[[3-cyano-6-(2-furanyl)-4-(trifluoromethyl)-2-pyridinyl]thio]-N,N-diethylacetamide](/img/structure/B3037807.png)
![2-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]sulfanyl-6-pyridin-4-yl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B3037809.png)
![2-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]sulfanyl-6-tert-butyl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B3037810.png)
![6-Cyclopropyl-2-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B3037811.png)
![2-[3-cyano-6-(3-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3037812.png)




